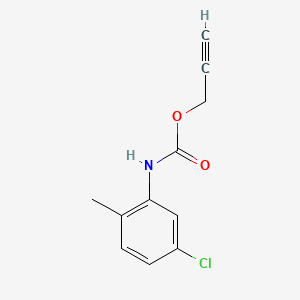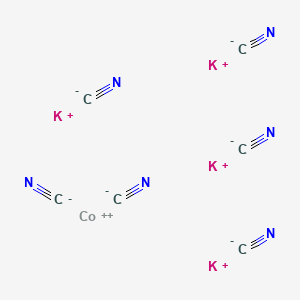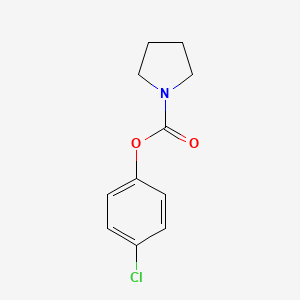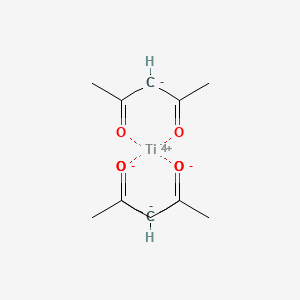
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is a coordination compound that involves titanium(4+) ion complexed with pentane-2,4-dione and propane-1,3-diolate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;propane-1,3-diolate;titanium(4+) typically involves the reaction of titanium(4+) salts with pentane-2,4-dione and propane-1,3-diolate under controlled conditions. One common method is to dissolve titanium(4+) chloride in an appropriate solvent, followed by the addition of pentane-2,4-dione and propane-1,3-diolate. The reaction mixture is then stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can convert the titanium(4+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
科学研究应用
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用机制
The mechanism by which pentane-2,4-dione;propane-1,3-diolate;titanium(4+) exerts its effects involves the interaction of the titanium(4+) ion with various molecular targets. The titanium(4+) ion can coordinate with different ligands, leading to changes in the electronic structure and reactivity of the complex. This coordination can affect various pathways, including catalytic cycles and biological interactions.
相似化合物的比较
Similar Compounds
Acetylacetone (Pentane-2,4-dione): A similar ligand that forms complexes with various metal ions.
Titanium(IV) isopropoxide: Another titanium(4+) compound used in similar applications.
Titanium(IV) chloride: A precursor to many titanium complexes.
Uniqueness
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is unique due to the combination of ligands, which provides distinct chemical properties and reactivity
属性
CAS 编号 |
36870-02-7 |
|---|---|
分子式 |
C13H20O6Ti |
分子量 |
320.16 g/mol |
IUPAC 名称 |
pentane-2,4-dione;propane-1,3-diolate;titanium(4+) |
InChI |
InChI=1S/2C5H7O2.C3H6O2.Ti/c2*1-4(6)3-5(2)7;4-2-1-3-5;/h2*3H,1-2H3;1-3H2;/q2*-1;-2;+4 |
InChI 键 |
TZEZCQBEDJXSQF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C(C[O-])C[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


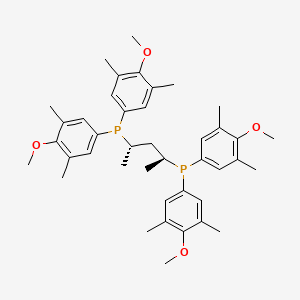
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
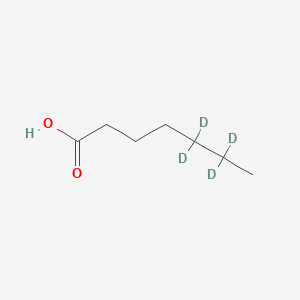
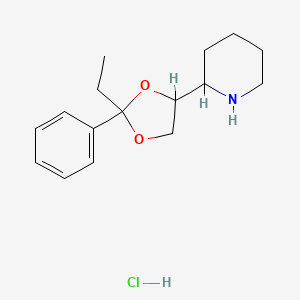

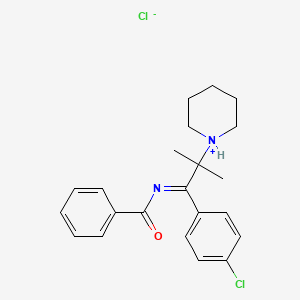
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
